molecular formula C15H16O B14645925 4-(Naphthalen-2-yl)pentan-2-one CAS No. 56600-88-5

4-(Naphthalen-2-yl)pentan-2-one

Cat. No.: B14645925
CAS No.: 56600-88-5
M. Wt: 212.29 g/mol
InChI Key: JCAKVFJBIRSSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Naphthalen-2-yl)pentan-2-one is an organic compound that belongs to the class of ketones It features a naphthalene ring attached to a pentan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-yl)pentan-2-one can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent is reacted with a suitable precursor to form the desired ketone. For example, the reaction of 2-naphthylmagnesium bromide with 2-pentanone under anhydrous conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-yl)pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

4-(Naphthalen-2-yl)pentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-yl)pentan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, affecting cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Naphthalen-2-yl)pentan-2-one is unique due to its specific combination of a naphthalene ring and a pentan-2-one moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

CAS No.

56600-88-5

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

4-naphthalen-2-ylpentan-2-one

InChI

InChI=1S/C15H16O/c1-11(9-12(2)16)14-8-7-13-5-3-4-6-15(13)10-14/h3-8,10-11H,9H2,1-2H3

InChI Key

JCAKVFJBIRSSJM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.